N(5)-Hydroxy-L-arginine

Description

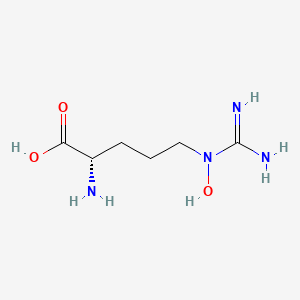

structure

Propriétés

Numéro CAS |

42599-90-6 |

|---|---|

Formule moléculaire |

C6H14N4O3 |

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1 |

Clé InChI |

KWDSFGYQALRPMG-BYPYZUCNSA-N |

SMILES isomérique |

C(C[C@@H](C(=O)O)N)CN(C(=N)N)O |

SMILES canonique |

C(CC(C(=O)O)N)CN(C(=N)N)O |

Synonymes |

N(5)-hydroxy-L-arginine |

Origine du produit |

United States |

Foundational & Exploratory

N(5)-Hydroxy-L-arginine: A Pivotal Intermediate in Nitric Oxide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). A critical, yet often overlooked, player in this catalytic cycle is N(5)-hydroxy-L-arginine (NOHA), a stable and essential intermediate. This technical guide provides a comprehensive overview of NOHA's role in the NOS pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biochemical processes. Understanding the intricacies of NOHA metabolism and its interaction with NOS is paramount for researchers and drug development professionals seeking to modulate NO production for therapeutic benefit.

The Role of this compound in the NOS Catalytic Cycle

The synthesis of nitric oxide by NOS is a two-step oxidative process that begins with the hydroxylation of L-arginine to form NOHA. This initial reaction is dependent on molecular oxygen and the reducing equivalent NADPH.[1][2] In the second step, NOHA is oxidized to yield L-citrulline and nitric oxide.[1][2] This two-step mechanism, with NOHA as a distinct intermediate, allows for tight regulation of NO production. All three major isoforms of NOS—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—utilize this common pathway, though the kinetics and regulation may differ between them.[3]

Cofactors in NOHA Metabolism

The efficient conversion of L-arginine to NOHA and subsequently to NO is dependent on a suite of essential cofactors:

-

Heme: Located in the oxygenase domain, the heme prosthetic group is the catalytic core where both oxidative steps occur.[4]

-

Tetrahydrobiopterin (BH4): This cofactor is crucial for the first step of the reaction, the hydroxylation of L-arginine to NOHA.[4]

-

Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN): These flavins, located in the reductase domain, facilitate the transfer of electrons from NADPH to the heme iron.[4]

-

NADPH: Serves as the primary source of reducing equivalents for the reaction.[1]

-

Calmodulin (CaM): In nNOS and eNOS, the binding of Ca2+/CaM is a key regulatory step that enables electron transfer from the reductase to the oxygenase domain.[2]

Quantitative Data

A thorough understanding of the interaction between NOHA and NOS requires quantitative analysis of its kinetic parameters and binding affinities. The following tables summarize key data for the different NOS isoforms and the related enzyme arginase, for which NOHA is a potent inhibitor.

| Parameter | iNOS (macrophage) | nNOS | eNOS | Reference(s) |

| Km for NOHA (µM) | 6.6 | - | - | [1][5] |

| Vmax for NOHA (nmol/min/mg) | 99 | - | - | [1][5] |

| Km for L-arginine (µM) | 2.3 | - | - | [1][5] |

| Vmax for L-arginine (µmol/min/mg) | 54 | - | - | [1][5] |

| Binding Affinity (Kd/Ki) for NOHA | - | - | - | |

| Intracellular Concentration of NOHA | - | - | - | |

| Table 1: Kinetic Parameters of this compound with NOS Isoforms. Note: Data for nNOS and eNOS are not readily available in the initial search results and represent a gap in the current literature presented. |

| Enzyme | Ki for NOHA (µM) | Ki for nor-NOHA (nM) | Reference(s) |

| Arginase I (human) | 10 | 500 | [6] |

| Arginase II (human) | - | 50 | [6] |

| Table 2: Inhibition Constants (Ki) of this compound and its analog nor-NOHA for Arginase Isoforms. |

Experimental Protocols

The study of NOHA as a NOS intermediate necessitates a range of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Stopped-Flow Spectroscopy for Pre-Steady-State Kinetics

This technique allows for the real-time monitoring of rapid enzymatic reactions, providing insights into the formation and decay of reaction intermediates.[7][8][9]

Objective: To measure the rates of NOHA binding to NOS and the subsequent steps in the catalytic cycle.

Materials:

-

Purified NOS isoform (nNOS, eNOS, or iNOS)

-

This compound (NOHA)

-

L-arginine (for comparison)

-

NADPH

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

CaCl2 (for nNOS and eNOS)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 mM EDTA and 10% glycerol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of the NOS isoform in the reaction buffer. For nNOS and eNOS, pre-incubate the enzyme with calmodulin and CaCl2.

-

Reactant Preparation: Prepare solutions of NOHA (or L-arginine) and NADPH in the reaction buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor absorbance changes at a wavelength sensitive to the heme state of the enzyme (e.g., Soret peak around 400-450 nm).

-

Rapid Mixing: Load the enzyme solution into one syringe and the substrate/cofactor solution (NOHA/NADPH) into another.

-

Data Acquisition: Rapidly mix the contents of the syringes. The instrument will automatically stop the flow and record the change in absorbance over time (milliseconds to seconds).[10]

-

Data Analysis: Fit the resulting kinetic traces to appropriate mathematical models (e.g., single or double exponential decay) to determine the rate constants for the observed reaction steps.[10]

Rapid Quench-Flow for Intermediate Trapping

This method allows for the chemical quenching of an enzymatic reaction at specific time points, enabling the analysis of intermediates and products.[11][12]

Objective: To directly measure the formation of NOHA from L-arginine and its subsequent conversion to L-citrulline.

Materials:

-

Purified NOS isoform

-

Radiolabeled L-arginine (e.g., [3H]-L-arginine or [14C]-L-arginine)

-

NOHA (as a standard)

-

NADPH, BH4, Calmodulin, CaCl2 (as required)

-

Reaction Buffer

-

Quenching Solution (e.g., 1 M HCl or 10% trichloroacetic acid)

-

Rapid quench-flow apparatus

-

HPLC system for analysis

Procedure:

-

Reaction Setup: Prepare the enzyme and substrate/cofactor solutions as described for stopped-flow spectroscopy, using radiolabeled L-arginine.

-

Instrument Priming: Prime the rapid quench-flow instrument with the reaction components and the quenching solution.

-

Time-course Experiment: Initiate the reaction by mixing the enzyme and substrate solutions. The instrument will allow the reaction to proceed for a defined period (milliseconds to seconds) before mixing with the quenching solution to stop the reaction.[13]

-

Sample Collection: Collect the quenched samples at various time points.

-

Product Analysis: Analyze the quenched samples by HPLC to separate and quantify the amounts of radiolabeled L-arginine, NOHA, and L-citrulline.

-

Kinetic Analysis: Plot the concentration of each species as a function of time to determine the rates of formation and consumption.

HPLC Analysis of NOHA and L-citrulline

High-performance liquid chromatography is a powerful tool for separating and quantifying the substrate, intermediate, and product of the NOS reaction.[14][15]

Objective: To simultaneously measure the concentrations of L-arginine, NOHA, and L-citrulline in a reaction mixture.

Materials:

-

Quenched reaction samples

-

Standards for L-arginine, NOHA, and L-citrulline

-

HPLC system with a suitable column (e.g., C18 reverse-phase or a mixed-mode column)[16]

-

Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer)

-

Detection system (e.g., UV-Vis, fluorescence detector after derivatization, or mass spectrometer)

Procedure:

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Filter the supernatant before injection.

-

Standard Curve: Prepare a series of standard solutions containing known concentrations of L-arginine, NOHA, and L-citrulline.

-

Chromatographic Separation: Inject the standards and samples onto the HPLC column. Elute the compounds using an appropriate mobile phase gradient.

-

Detection and Quantification: Detect the separated compounds using the chosen detector. Create a standard curve by plotting the peak area versus the concentration for each standard. Use the standard curves to determine the concentrations of L-arginine, NOHA, and L-citrulline in the experimental samples.

Quantification of Nitric Oxide Production

Several methods are available to measure the NO produced from the oxidation of NOHA.

-

Griess Assay: This colorimetric assay is a simple and widely used method for the indirect measurement of NO by detecting its stable breakdown products, nitrite and nitrate.[17][18][19]

-

Principle: Nitrate in the sample is first reduced to nitrite. Nitrite then reacts with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.[17]

-

Protocol: Commercial kits with detailed protocols are readily available.[20][21]

-

-

Chemiluminescence: This highly sensitive method directly detects NO in the gas phase.[22][23][24]

-

Principle: NO reacts with ozone (O3) to produce excited-state nitrogen dioxide (NO2*), which emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration.[23]

-

Protocol: The headspace of the reaction mixture is purged with an inert gas, which carries the produced NO into a chemiluminescence analyzer.

-

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used to detect the paramagnetic NO radical, often by using spin-trapping agents.[25][26][27][28][29]

-

Principle: NO reacts with a spin trap (e.g., iron-dithiocarbamate complexes) to form a stable paramagnetic adduct that can be detected by EPR.[29]

-

Protocol: The reaction is performed in the presence of the spin trap, and the EPR spectrum of the resulting adduct is recorded.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical processes involved in NOHA metabolism and its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the NOS catalytic cycle, a key downstream signaling pathway, and a typical experimental workflow.

Caption: The two-step catalytic cycle of Nitric Oxide Synthase (NOS).

Caption: The Nitric Oxide (NO) - cyclic GMP (cGMP) signaling pathway.

Caption: A logical workflow for studying NOHA as a NOS intermediate.

Conclusion

This compound is a cornerstone of nitric oxide biosynthesis, serving as a critical intermediate that dictates the pace and regulation of NO production. A detailed understanding of its biochemical properties, kinetics of interaction with NOS isoforms, and the methodologies for its investigation is indispensable for researchers in the field. This technical guide has provided a comprehensive, data-driven overview intended to empower scientists and drug development professionals in their pursuit of novel therapeutic strategies targeting the nitric oxide pathway. Further research to fill the existing gaps in our quantitative understanding of NOHA's interaction with all NOS isoforms will undoubtedly pave the way for more precise and effective modulation of NO signaling in health and disease.

References

- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase: use of stopped-flow spectroscopy and rapid-quench methods in single-turnover conditions to examine formation and reactions of heme-O2 intermediate in early catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 9. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 11. Rapid Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 12. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 13. Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. HPLC Analysis of Citrulline and Arginine on Primesep Columns | SIELC Technologies [sielc.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol Griess Test [protocols.io]

- 19. sciencellonline.com [sciencellonline.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. resources.rndsystems.com [resources.rndsystems.com]

- 22. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Detection of nitric oxide by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Electron paramagnetic resonance (EPR) detection of nitric oxide produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of L-arginine to N(5)-Hydroxy-L-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-arginine to its critical intermediate, N(5)-Hydroxy-L-arginine (NOHA). This pivotal reaction is the first and rate-limiting step in the biosynthesis of nitric oxide (NO), a vital signaling molecule involved in a myriad of physiological and pathophysiological processes. This document details the enzymatic machinery, quantitative kinetics, experimental protocols for analysis, and the broader signaling context of this conversion, tailored for professionals in research and drug development.

The Core Reaction: L-arginine to this compound

The conversion of L-arginine to NOHA is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1][2] This monooxygenation reaction is the initial step in a two-step process that ultimately yields nitric oxide and L-citrulline.[3] The overall reaction is a five-electron oxidation of one of the guanidino nitrogens of L-arginine.[4]

There are three main isoforms of NOS, each with distinct regulatory mechanisms and tissue distribution:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission and synaptic plasticity.[5]

-

Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is vital for regulating vascular tone and blood pressure.[5]

-

Inducible NOS (iNOS or NOS2): Its expression is induced by cytokines and other inflammatory stimuli in various cell types, including macrophages. It produces large amounts of NO as part of the immune response.[5]

All three isoforms require a set of cofactors for their catalytic activity, including:

-

NADPH

-

Flavin Adenine Dinucleotide (FAD)

-

Flavin Mononucleotide (FMN)

-

Heme

-

Tetrahydrobiopterin (BH4)

-

Ca2+/Calmodulin (for nNOS and eNOS activation)[5]

Quantitative Data: Kinetic Parameters of NOS Isoforms

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and substrate affinity of the NOS isoforms. The following tables summarize the available kinetic data for the conversion of L-arginine and the subsequent reaction involving NOHA for each major NOS isoform.

| NOS Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| nNOS (rat cerebellar) | L-arginine | ~3.9 | - | [6] |

| eNOS (human, recombinant) | L-arginine | 3.9 ± 0.2 | 192 ± 18 | [6] |

| iNOS (macrophage) | L-arginine | 2.3 | 54,000 | [1] |

| iNOS (macrophage) | This compound | 6.6 | 99 | [1] |

Note: Vmax values can vary significantly based on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of L-arginine to NOHA.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol is based on the Griess reaction, which detects nitrite (NO2-), a stable and oxidized product of nitric oxide.

Materials:

-

NOS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Cell or tissue lysate containing NOS

-

NOS Substrate (L-arginine)

-

NOS Cofactors (NADPH, FAD, FMN, BH4, Calmodulin)

-

Nitrate Reductase

-

Griess Reagent 1 (e.g., sulfanilamide in an acidic solution)

-

Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue homogenates in cold NOS Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell/tissue lysate (adjust volume for protein concentration)

-

10 µL of NOS Substrate solution

-

10 µL of NOS Cofactor mix

-

-

For a background control, prepare parallel wells without the NOS substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Nitrate Reduction:

-

Add 10 µL of Nitrate Reductase to each well.

-

Incubate at room temperature for 20 minutes to convert any nitrate to nitrite.

-

-

Griess Reaction and Measurement:

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the NOS activity based on the amount of nitrite produced per unit time per milligram of protein.

-

Purification of Recombinant His-tagged NOS

This protocol describes a general method for purifying His-tagged recombinant NOS isoforms expressed in E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged NOS

-

Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme and protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Add DNase I and incubate on ice for 15 minutes.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the cleared lysate onto the equilibrated resin and allow it to bind (batch or column method).

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged NOS from the resin using Elution Buffer.

-

-

Buffer Exchange and Concentration:

-

Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

-

Concentrate the purified protein using a centrifugal filter device.

-

-

Purity Analysis:

-

Assess the purity of the recombinant NOS by SDS-PAGE and Coomassie blue staining.

-

Quantification of this compound by HPLC with o-Phthaldialdehyde (OPA) Derivatization

This method allows for the sensitive detection of NOHA in biological samples.

Materials:

-

Biological sample (e.g., plasma, cell culture media)

-

Perchloric acid

-

o-Phthaldialdehyde (OPA) reagent (OPA, a thiol like 2-mercaptoethanol, and borate buffer)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Deproteinize the biological sample by adding an equal volume of ice-cold perchloric acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

Derivatization:

-

Mix a specific volume of the prepared sample with the OPA reagent.

-

Allow the derivatization reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature. The reaction should be stopped by the addition of an acid (e.g., acetic acid).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[9]

-

-

Quantification:

-

Prepare a standard curve with known concentrations of NOHA.

-

Quantify the amount of NOHA in the sample by comparing its peak area to the standard curve.

-

Quantification of this compound by GC-MS with Pentafluoropropionyl (PFP) Derivatization

This method offers high sensitivity and specificity for NOHA analysis.

Materials:

-

Biological sample

-

Internal standard (e.g., deuterated NOHA)

-

Methanol with 2M HCl

-

Pentafluoropropionic anhydride (PFPA) in ethyl acetate

-

GC-MS system

Procedure:

-

Sample Preparation and Derivatization:

-

To a small aliquot of the sample (e.g., 10 µL of serum or urine), add the internal standard.[10]

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add methanolic HCl and heat to form the methyl ester.

-

Evaporate the reagent and then add PFPA in ethyl acetate and heat to form the PFP derivative.[10]

-

-

Extraction:

-

Extract the derivatized NOHA into an organic solvent like toluene.

-

-

GC-MS Analysis:

-

Inject the extracted sample into the GC-MS.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in negative-ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor for the specific mass-to-charge ratio (m/z) of the derivatized NOHA and the internal standard.[10]

-

-

Quantification:

-

Calculate the concentration of NOHA in the sample based on the ratio of the peak area of the analyte to the internal standard and by using a calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.

The Nitric Oxide Signaling Pathway

This diagram outlines the enzymatic cascade leading to the production of nitric oxide and its downstream effects.

References

- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of recombinant human endothelial nitric-oxide synthase purified from the yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N(5)-Hydroxy-L-arginine in Endothelial Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide (NO), a critical signaling molecule, governs a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Its synthesis is meticulously controlled by the endothelial nitric oxide synthase (eNOS) enzyme. A key, yet often overlooked, player in this intricate biochemical cascade is N(5)-Hydroxy-L-arginine (NOHA). This stable intermediate in the conversion of L-arginine to NO not only serves as a direct precursor to NO but also functions as a potent regulator of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine. This technical guide provides an in-depth exploration of the multifaceted role of NOHA in endothelial NO production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Concepts: The Dual Function of this compound

The synthesis of nitric oxide by eNOS is a two-step oxidative process. In the first step, L-arginine is hydroxylated to form this compound (NOHA)[1][2][3]. This reaction requires molecular oxygen and electrons donated from NADPH via the reductase domain of eNOS.

Step 1: L-arginine → this compound (NOHA)

In the second step, NOHA is oxidized to yield nitric oxide (NO) and L-citrulline[1][2][3][4]. This step also requires oxygen and NADPH.

Step 2: this compound (NOHA) → Nitric Oxide (NO) + L-Citrulline

Beyond its role as a direct precursor to NO, NOHA exhibits a crucial regulatory function through its potent inhibition of arginase[5][6][7][8][9]. Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea, thereby reducing the availability of L-arginine for eNOS. By inhibiting arginase, NOHA effectively shunts the available L-arginine pool towards the production of NO, a mechanism that is vital for maintaining endothelial function, particularly under conditions of increased NO demand.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving NOHA, providing a basis for understanding its biochemical significance.

Table 1: Kinetic Parameters of Arginase Inhibition by this compound (NOHA) and its Analogues

| Inhibitor | Arginase Isoform | Species | Ki (μM) | IC50 (μM) | Citation(s) |

| This compound (NOHA) | Arginase I | Bovine Liver | 150 | - | [5][9] |

| This compound (NOHA) | - | Murine Macrophage | - | 450 | [5][9] |

| This compound (NOHA) | Arginase I | Human | 3.6 (Kd) | - | [10] |

| nor-NOHA | Arginase I | Human | 0.517 (Kd) | - | [10] |

| nor-NOHA | Arginase I | Rat | - | 1.36 | [7] |

| nor-NOHA | Arginase II | Human | - | 1.26 | [7] |

| nor-NOHA | - | Murine Macrophage | - | 12 ± 5 | [6][8] |

| nor-NOHA | - | IFN-γ + LPS-stimulated Murine Macrophage | - | 10 ± 3 | [6][8] |

Table 2: Kinetic Parameters of Endothelial Nitric Oxide Synthase (eNOS)

| Substrate | Parameter | Value (μM) | Species/System | Citation(s) |

| L-arginine | Km | ~3 | Purified eNOS | [11][12] |

| L-arginine | Apparent Km | 29 | Bovine Endothelial Cells | [11] |

| L-arginine | Apparent Km | 36.2 ± 9.8 | EA.hy926 Cells | [11] |

| This compound (NOHA) | Km | 6.6 | Macrophage NOS | [13] |

Table 3: Intracellular Concentrations of L-arginine in Endothelial Cells

| Cell Type | Condition | Intracellular L-arginine Concentration (μM) | Citation(s) |

| Endothelial Cells | Basal | 800 - 2000 | [11][12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | ~40% of radiolabeled L-arginine uptake converted to L-citrulline | [14] |

Experimental Protocols

Measurement of eNOS Activity: The L-Citrulline Assay

This protocol is based on the stoichiometric conversion of radiolabeled L-arginine to L-citrulline by eNOS.

Materials:

-

[³H]-L-arginine or [¹⁴C]-L-arginine

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)

-

Reaction buffer (e.g., 50 mM KH₂PO₄, pH 7.2, 60 mM L-valine, 1.25 mM L-citrulline, 10 mM NADPH, 3 μM tetrahydrobiopterin, 10 μM FAD, 10 μM FMN, 2.5 mM CaCl₂)

-

Stop solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Cation exchange resin (e.g., Dowex 50WX8-400)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Culture endothelial cells to confluency. Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.

-

Initiation of Reaction: Add radiolabeled L-arginine to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation exchange resin. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.

-

Quantification: Collect the eluate containing the radiolabeled L-citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the eNOS activity as picomoles of L-citrulline formed per minute per milligram of protein.

Measurement of Nitric Oxide Production: The Griess Assay

This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Sodium nitrite (NaNO₂) standard solutions (for standard curve)

-

Cell culture medium (phenol red-free)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from endothelial cells that have been subjected to experimental conditions.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations in the same medium used for the cell culture.

-

Assay:

-

Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantification of this compound (NOHA) by HPLC-MS/MS (Synthesized Protocol)

This protocol is a synthesized example based on general methods for quantifying small polar molecules in biological matrices.

Materials:

-

Internal Standard (IS): Stable isotope-labeled NOHA (e.g., ¹³C₅,¹⁵N₂-NOHA)

-

Acetonitrile (ACN), HPLC-grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Cell Lysate):

-

Wash cultured endothelial cells with ice-cold PBS.

-

Add a known volume of ice-cold 80% methanol containing the internal standard to the cells.

-

Scrape the cells and transfer the mixture to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed to pellet proteins.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a HILIC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at a high percentage of B and gradually increase the percentage of A.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect NOHA and its internal standard.

-

Define specific precursor-to-product ion transitions for NOHA (e.g., m/z 191.1 → 70.1) and the IS.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of NOHA with a fixed concentration of the internal standard.

-

Calculate the concentration of NOHA in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Endothelial NO Production

The following diagram illustrates the central role of NOHA in the synthesis of nitric oxide and its interplay with the arginase pathway.

Caption: NOHA as an intermediate and regulator in NO synthesis.

Experimental Workflow for Measuring eNOS Activity

This diagram outlines the key steps in the L-citrulline assay for determining eNOS activity.

References

- 1. Analysis of neuronal NO synthase under single-turnover conditions: conversion of Nomega-hydroxyarginine to nitric oxide and citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NOS-catalyzed reaction | Kedvesné dr. Kupai Krisztina: Emergent role of antioxidant enzymes and gasotransmitters in the myocardium [jgypk.hu]

- 4. On the mechanism of the nitric oxide synthase-catalyzed conversion of N omega-hydroxyl-L-arginine to citrulline and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Structural Analysis of N(5)-Hydroxy-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the nitric oxide synthase (NOS) family of enzymes.[1][2][3] A thorough understanding of the structural characteristics of NOHA is paramount for elucidating the mechanism of NO synthesis and for the rational design of novel NOS inhibitors and modulators. This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating key data from crystallographic and spectroscopic studies.

Molecular and Physicochemical Properties

This compound, also known as Nω-hydroxy-L-arginine, is an alpha-amino acid with the chemical formula C6H14N4O3.[4] Its structure is characterized by the presence of a hydroxylated guanidinium group, which plays a pivotal role in its biological activity.

| Property | Value | Source |

| Molecular Formula | C6H14N4O3 | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | [4] |

| PubChem CID | 123895 | [4] |

| logP | -2.567 | [4] |

| pKa (Strongest Acidic) | 2.2 | |

| pKa (Strongest Basic) | 9.23 |

Crystallographic Analysis

The three-dimensional structure of this compound has been determined in complex with neuronal nitric oxide synthase (nNOS) through X-ray crystallography at resolutions of 1.91 to 2.2 Å.[1] These studies provide crucial insights into the conformation of NOHA within the active site of the enzyme.

A significant finding from the crystal structure is the geometry of the hydroxylated guanidinium group. The hydroxyl group (OH) deviates substantially from the plane of the guanidinium moiety. This indicates that the Nω nitrogen atom, to which the hydroxyl group is attached, possesses a significant sp3 hybridization character. This geometry is distinct from the planar sp2 hybridized guanidinium group of L-arginine.[1] This specific conformation allows the hydroxyl group to donate a hydrogen bond to the proximal oxygen of a heme-bound dioxygen complex, an interaction critical for the catalytic mechanism of NOS.[1]

Spectroscopic Characterization

Spectroscopic techniques are vital for the identification and quantification of this compound in biological samples.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has been established as a robust method for the quantitative analysis of NOHA.[5] Due to the polar nature of NOHA, derivatization is necessary to improve its volatility and chromatographic behavior. A validated stable-isotope dilution GC-MS method utilizes a two-step derivatization process.[5]

Mass spectral data for this compound has also been documented in public databases.

| Precursor Ion | Collision Energy | Key Fragment Ions (m/z) |

| [M+H]+ | Not specified | 173.1, 158.1, 116.1 |

| [M-H]- | Not specified | 171.2, 156.2, 131.3 |

Data sourced from PubChem CID 123895.[4]

Vibrational Spectroscopy

While specific infrared (IR) and Raman spectroscopic data for this compound are not extensively detailed in the provided search results, studies on the parent molecule, L-arginine, offer a comparative baseline for vibrational mode assignments. For L-arginine, characteristic bands for NH stretching, CH stretching, and various bending and rocking motions have been identified.[6]

Experimental Protocols

X-ray Crystallography of nNOS-NOHA Complex

The following protocol provides a general overview of the methodology used to obtain the crystal structure of the neuronal nitric oxide synthase (nNOS) heme domain in complex with this compound (NHA).[1]

Protein and Crystal Preparation:

-

Crystals of the nNOS heme domain are grown based on previously established conditions.

-

To form the nNOS-NHA complex, 5 mM of L-NHA is added to the protein sample (e.g., 9.0 mg/ml or 186 μM).

-

The mixture is then used for crystallization setups.

-

To prevent the loss of the substrate during cryo-protection, 1-3 mM L-NHA is included in the cryo-protectant solution.

Data Collection:

-

Microspectrophotometry is used to confirm the reduced redox state of the enzyme and the status of any diatomic ligand complexes during X-ray diffraction data collection.

-

X-ray diffraction data is collected from the prepared crystals.

GC-MS Quantification of NOHA

This protocol outlines the key steps for the quantitative determination of NOHA in biological samples using a stable-isotope dilution GC-MS method.[5]

Sample Preparation and Derivatization:

-

Aliquots of the biological sample (e.g., 10 µL of human serum or urine) are used.

-

A deuterated internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), is added to the sample.

-

A two-step derivatization is performed to create the methyl ester pentafluoropropionyl (PFP) derivatives of NOHA. This results in the formation of a methyl ester-NG,Nδ,Nα-pentafluoropropionyl derivative (Me-(PFP)3), where the NG-hydroxy group remains underivatized.

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Selected-ion monitoring (SIM) in the negative-ion chemical ionization mode is used for detection.

-

The mass-to-charge ratio (m/z) of 458 is monitored for endogenous NOHA, and m/z 461 for the d3Me-NOHA internal standard.

-

Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

References

- 1. Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nomega-Hydroxy-L-arginine | C6H14N4O3 | CID 123895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

Preliminary In Vivo Studies of N(5)-Hydroxy-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthases (NOS).[1] Beyond its role as a precursor to the potent vasodilator and signaling molecule NO, NOHA has garnered significant interest as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea.[2] By inhibiting arginase, NOHA can redirect L-arginine metabolism towards NO production, a mechanism with potential therapeutic implications in cardiovascular diseases, immune response modulation, and oncology. This technical guide provides a comprehensive overview of the preliminary in vivo studies on NOHA, focusing on its pharmacodynamics, and available pharmacokinetic data on its analogue, alongside detailed experimental protocols and a discussion of its known signaling pathways. A notable gap in the current literature is the absence of specific in vivo toxicology data for NOHA.

Signaling Pathways

This compound primarily functions within two key enzymatic pathways that regulate the bioavailability of L-arginine and the production of nitric oxide.

The nitric oxide synthesis pathway illustrates the two-step conversion of L-arginine to nitric oxide and L-citrulline, catalyzed by nitric oxide synthase (NOS). This compound is the stable intermediate in this process.

This diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine. This compound acts as an inhibitor of arginase, thereby increasing the availability of L-arginine for the NOS pathway and subsequent nitric oxide production.

Experimental Protocols

In Vivo Hemodynamic Effects in Anesthetized Rats

This protocol is based on a study investigating the effects of NOHA on systemic blood pressure and renal blood flow in response to NOS inhibition.

1. Animal Model:

-

Species: Wistar rats (male)

-

Anesthesia: Appropriate anesthesia for small animal surgery (e.g., pentobarbitone sodium).

2. Surgical Preparation:

-

Cannulate the trachea to ensure a clear airway.

-

Insert a cannula into the left jugular vein for intravenous drug administration.

-

Insert a cannula into the right carotid artery to measure mean arterial blood pressure (MAP) via a pressure transducer.

-

Perform a laparotomy and place a transit-time ultrasound flow probe around the left renal artery to measure renal blood flow (RBF).

3. Drug Administration:

-

This compound (NOHA): Administered as a continuous intravenous infusion at a rate of 3 mg kg⁻¹ min⁻¹.

-

NOS Inhibitor (e.g., L-NAME): Administered as intravenous bolus injections at doses of 0.3 or 1 mg kg⁻¹.

-

Control Groups: Include groups receiving vehicle, L-arginine, D-arginine, and D-NOHA for comparison.

4. Data Acquisition and Analysis:

-

Continuously record mean arterial blood pressure (MAP) and renal blood flow (RBF).

-

Calculate renal vascular resistance (RVR) from MAP and RBF (RVR = MAP / RBF).

-

Analyze the data to determine the effect of NOHA on baseline hemodynamics and its ability to antagonize the effects of the NOS inhibitor.

This flowchart outlines the key steps involved in an in vivo study to assess the hemodynamic effects of this compound in an anesthetized rat model, from animal preparation to data analysis.

Data Presentation

Pharmacodynamics: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats

The following table summarizes the quantitative data from a study investigating the hemodynamic effects of NOHA.

| Parameter | Treatment | Dose | Effect |

| Renal Blood Flow (RBF) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | ↑ 11 ± 1% |

| Mean Arterial Pressure (MAP) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | No significant change |

| Renal Vascular Resistance (RVR) | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | ↓ ~11% |

| Antagonism of L-NAME induced ↓ RBF | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | > 65% reduction in L-NAME effect |

| Antagonism of L-NAME induced ↑ RVR | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | > 65% reduction in L-NAME effect |

| Antagonism of L-NAME induced ↑ MAP | NOHA | 3 mg kg⁻¹ min⁻¹ (i.v. infusion) | 64% attenuation of L-NAME pressor effect |

Data are presented as mean ± SEM or as a percentage change. L-NAME (NG-nitro-L-arginine methyl ester) is a nitric oxide synthase inhibitor.

Pharmacokinetics: In Vivo Data for the NOHA Analog, N(ω)-hydroxy-nor-L-arginine (nor-NOHA), in Rats

Specific in vivo pharmacokinetic data for NOHA is limited. The following table presents data for its more stable and potent analog, nor-NOHA, in Brown Norway rats. This information can serve as a valuable reference for designing future pharmacokinetic studies of NOHA.

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Terminal Half-life (t½) | Intravenous (i.v.) | 10, 30, 90 | ~30 min |

| Total Clearance | Intravenous (i.v.) | 10, 30, 90 | 33 mL/min/kg |

| Inter-compartmental Clearance | Intravenous (i.v.) | 10, 30, 90 | 17 mL/min/kg |

| Central Volume of Distribution (Vc) | Intravenous (i.v.) | 10, 30, 90 | 0.19 L/kg |

| Peripheral Volume of Distribution (Vp) | Intravenous (i.v.) | 10, 30, 90 | 0.43 L/kg |

| Absolute Bioavailability | Intraperitoneal (i.p.) | 10, 30, 90 | 98% |

| Absolute Bioavailability | Intratracheal (i.t.) | 10, 30, 90 | 53% |

Data from a study on nor-NOHA in Brown Norway rats.

In Vivo Toxicology

A significant knowledge gap exists regarding the in vivo toxicology of this compound. Extensive searches of the scientific literature did not yield specific studies determining the LD50 or detailing the safety profile of NOHA in animal models. While some studies have investigated the adverse effects of high doses of its precursor, L-arginine, these findings cannot be directly extrapolated to NOHA.[3][4][5][6] The lack of toxicology data is a critical consideration for researchers and drug development professionals. Future preclinical studies should prioritize a thorough toxicological evaluation of NOHA to establish its safety profile before it can be considered for further therapeutic development.

Conclusion

Preliminary in vivo studies demonstrate that this compound effectively antagonizes the hemodynamic effects of nitric oxide synthase inhibition, supporting its role as a key intermediate in the NO synthesis pathway. Its ability to inhibit arginase suggests a therapeutic potential for conditions where enhancing NO bioavailability is beneficial. However, the current body of in vivo research on NOHA is limited, particularly concerning its pharmacokinetic profile and, most critically, its toxicology. The provided experimental protocols and data on its analog, nor-NOHA, offer a foundation for future investigations. A comprehensive in vivo toxicological assessment is an essential next step to ascertain the safety and therapeutic viability of this compound.

References

- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adverse gastrointestinal effects of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-arginine enhances nitrative stress and exacerbates tumor necrosis factor-alpha toxicity to human endothelial cells in culture: prevention by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-arginine overdose is a potential risk factor for myocardial injury in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial and harmful effects of L-arginine on renal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detecting N(5)-Hydroxy-L-arginine in Tissue: A Detailed Guide for Researchers

Application Notes and Protocols for the Quantification of a Key Nitric Oxide Precursor

For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, accurate detection of its intermediates is paramount. N(5)-Hydroxy-L-arginine (NOHA) is a critical, yet transient, intermediate in the enzymatic conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). Its quantification in tissue samples can provide valuable insights into NO production and the regulation of arginase activity, which is implicated in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the reliable detection and quantification of NOHA in tissue samples.

Introduction to this compound Detection

NOHA's role as a direct precursor to NO makes its concentration in tissues a key indicator of NOS activity. However, its low abundance and potential instability pose analytical challenges. The methods outlined below, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and specificity required for accurate quantification.

Signaling Pathway

NOHA is a central molecule in the L-arginine/NO metabolic pathway. The following diagram illustrates the synthesis of NOHA and its subsequent conversion to nitric oxide.

Figure 1: Simplified signaling pathway of nitric oxide synthesis showing this compound as a key intermediate.

Quantitative Data Summary

The concentration of NOHA in tissues can vary significantly depending on the tissue type, species, and physiological or pathological state. The following table summarizes reported NOHA concentrations in various biological samples.

| Biological Sample | Species | Condition | NOHA Concentration | Reference |

| Mammary Cells (Control) | Human | Healthy | ~62 nM | [1] |

| ER- Breast Cancer Cells | Human | Cancer | 16-25 nM | [1] |

| ER+ Breast Cancer Cells | Human | Cancer | ~54 nM | [1] |

| Plasma | Human | Healthy | 2-10 nM | [1] |

| Serum | Rat | Control | 3.7 µM | [2] |

| Serum | Rat | Lipopolysaccharide-treated | 15.8 µM | [2] |

Experimental Protocols

Tissue Sample Preparation

Proper sample handling and preparation are critical for the accurate quantification of NOHA. The following protocol is a general guideline and may require optimization for specific tissue types.

Experimental Workflow for Tissue Sample Preparation

Figure 2: General workflow for the preparation of tissue samples for NOHA analysis.

Protocol:

-

Tissue Excision and Freezing: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood. Blot the tissue dry and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

-

Homogenization:

-

Weigh the frozen tissue (~50-100 mg).

-

On ice, homogenize the tissue in 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A bead beater or rotor-stator homogenizer is recommended for efficient lysis.

-

-

Protein Precipitation:

-

To the tissue homogenate, add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N₄-L-arginine).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 30 minutes.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

-

Drying and Reconstitution:

-

Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules like NOHA in complex biological matrices due to its high sensitivity and specificity.

Instrumentation and Conditions (Example):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar analytes like NOHA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate precursor and product ions is crucial for the specificity of the assay. While specific transitions for NOHA are not as widely published as for other arginine metabolites, a starting point for method development can be inferred from its structure. The protonated molecule [M+H]⁺ would serve as the precursor ion. Fragmentation would likely occur at the guanidino group and the bond between the amino acid backbone and the side chain.

Note: It is highly recommended to optimize the MRM transitions for NOHA using a pure standard on the specific instrument being used.

Example MRM transitions for related compounds: [3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Arginine | 175.1 | 70.0 |

| L-Citrulline | 176.0 | 113.0 |

| ADMA | 203.1 | 46.0 |

| SDMA | 203.2 | 172.1 |

Workflow for LC-MS/MS Analysis

Figure 3: Workflow for the quantification of NOHA using LC-MS/MS with multiple reaction monitoring.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the detection and quantification of this compound in tissue samples. By employing meticulous sample preparation techniques and sensitive LC-MS/MS analysis, researchers can gain valuable insights into the dynamics of the nitric oxide pathway in various biological contexts. The successful implementation of these methods will aid in advancing our understanding of diseases where NO signaling plays a critical role and will support the development of novel therapeutic strategies.

References

Quantification of N(5)-Hydroxy-L-arginine (NOHA) Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, produced during the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS) enzymes. The accurate quantification of NOHA in biological matrices is essential for understanding the regulation of NO production and its implications in various physiological and pathological processes, including cardiovascular function, immune response, and neurotransmission. High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection after pre-column derivatization, offers a sensitive and reliable method for the determination of NOHA levels in complex biological samples.

This document provides detailed application notes and protocols for the quantification of NOHA using a validated Reversed-Phase HPLC (RP-HPLC) method with o-phthaldialdehyde (OPA) pre-column derivatization and fluorescence detection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of NOHA and the general workflow for its quantification by HPLC.

Caption: Nitric Oxide Synthesis Pathway.

Application Note: Quantitative Analysis of N(5)-Hydroxy-L-arginine in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N(5)-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, using gas chromatography-mass spectrometry (GC-MS). The protocol is designed for the analysis of NOHA in biological samples, such as human serum and urine, and is particularly relevant for research in cardiovascular disease, immunology, and drug development targeting the nitric oxide pathway. The method employs a stable-isotope dilution approach with a two-step derivatization procedure to ensure accuracy and precision.

Introduction

This compound (NOHA) is the sole intermediate in the enzymatic conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS). As a key molecule in this vital signaling pathway, the accurate quantification of NOHA in biological fluids is essential for understanding the regulation of NO production and for the development of therapeutics that modulate NOS activity. Gas chromatography-mass spectrometry offers a highly specific and sensitive platform for the analysis of small molecules like NOHA in complex biological matrices. However, due to its polar and non-volatile nature, chemical derivatization is necessary to facilitate its analysis by GC-MS.[1] This protocol provides a detailed procedure for the derivatization of NOHA to its methyl ester pentafluoropropionyl (Me-PFP) derivative and its subsequent quantification by GC-MS in selected-ion monitoring (SIM) mode.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of NOHA in the nitric oxide signaling pathway and the overall experimental workflow for its analysis by GC-MS.

Caption: Nitric Oxide Synthesis Pathway highlighting this compound.

Caption: Experimental workflow for this compound GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

This compound (NOHA) standard

-

Trideuteromethyl ester NOHA (d3Me-NOHA) for use as an internal standard

-

Methanol (CH3OH), anhydrous

-

2 M HCl in Methanol

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate, anhydrous

-

Toluene, GC grade

-

Borate buffer

-

Nitrogen gas, high purity

-

Human serum/urine samples

Sample Preparation and Derivatization

This two-step derivatization protocol is optimized for the analysis of NOHA as its methyl ester pentafluoropropionyl (Me-PFP) derivative.[1]

-

Sample Aliquoting and Internal Standard Spiking:

-

Pipette 10 µL of the biological sample (serum or urine) into a clean microvial.

-

Add the internal standard, newly synthesized trideuteromethyl ester NOHA (d3Me-NOHA), to each sample.

-

Evaporate the samples to dryness under a gentle stream of nitrogen.

-

-

Esterification:

-

To the dried residue, add 2 M HCl in methanol.

-

Seal the vial and heat at 80°C for 60 minutes.[1]

-

After incubation, cool the vials to room temperature and evaporate the solvent under nitrogen.

-

-

Acylation:

-

Reconstitute the dried sample in a solution of pentafluoropropionic anhydride in ethyl acetate.

-

Seal the vial and heat at 65°C for 30 minutes.[1]

-

Cool the vials to room temperature.

-

-

Extraction:

-

Reconstitute the derivatized sample in borate buffer.

-

Perform a liquid-liquid extraction by adding toluene and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic layer (toluene) containing the derivatized NOHA to a GC-MS autosampler vial.

-

GC-MS Instrumentation and Conditions

The following GC-MS parameters have been found to be effective for the analysis of Me-PFP derivatives of amino acids and are recommended for this application.[2][3][4]

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | Optima 17 fused-silica capillary column (15 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | |

| Initial Temperature | 40°C, hold for 0.5 min |

| Ramp 1 | 15°C/min to 210°C |

| Ramp 2 | 35°C/min to 320°C |

| Mass Spectrometer | |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |

| Reagent Gas | Methane at a constant flow rate of 2.4 mL/min |

| Interface Temperature | 300°C |

| Ion Source Temperature | 250°C |

| Electron Energy | 70 eV |

| Data Acquisition | |

| Mode | Selected-Ion Monitoring (SIM) |

| Ions to Monitor | m/z 458 for endogenous NOHA |

| m/z 461 for d3Me-NOHA internal standard |

Data Presentation and Quantitative Analysis

The quantification of NOHA is based on the ratio of the peak area of the endogenous NOHA derivative to that of the deuterated internal standard. A calibration curve should be prepared using known amounts of NOHA standard and a fixed amount of the internal standard, processed through the same derivatization and extraction procedure.

The following table summarizes the quantitative performance of this method for the analysis of NOHA in human serum and urine.

| Matrix | Parameter | Value |

| Human Serum | Accuracy (Recovery) | 91.6 ± 1.6% |

| Imprecision (RSD) | 1.4 - 14.8% (over 0-15 µM range) | |

| Human Urine | Accuracy (Recovery) | 39.9 ± 4.5%* |

| Imprecision (RSD) | 5.3 - 18.4% (over 0-15 µM range) |

*Note: The lower recovery in urine is attributed to the presence of inorganic nitrate which can react with the hydroxyl group of NOHA.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative determination of this compound in biological matrices. The use of a stable isotope-labeled internal standard and a well-defined derivatization procedure ensures high accuracy and precision, making this method suitable for both basic research and clinical applications. This application note serves as a comprehensive guide for researchers and scientists in the fields of nitric oxide biology and drug development to implement this powerful analytical technique in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrochemical Detection of N(5)-Hydroxy-L-arginine in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a stable and electrochemically active molecule, NOHA serves as a valuable biomarker for monitoring NO production and NOS activity.[1][2][3][4][5] Dysregulation of the L-arginine/NO pathway is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, the accurate and sensitive quantification of NOHA in biological fluids is of significant interest in clinical diagnostics and drug development.

Electrochemical methods offer a rapid, cost-effective, and sensitive approach for the determination of NOHA.[3][4][5] This document provides detailed application notes and protocols for the electrochemical detection of NOHA in biological fluids, primarily focusing on the use of voltammetric techniques with glassy carbon electrodes.

Biological Significance and Signaling Pathway

NOHA is produced during the first step of the two-step oxidation of L-arginine by NOS. It is a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. By inhibiting arginase, NOHA can enhance the bioavailability of L-arginine for NO synthesis, thereby modulating NO-dependent signaling pathways.

Quantitative Data Summary

The electrochemical detection of NOHA has been demonstrated with various performance characteristics. The following table summarizes key quantitative data from studies utilizing glassy carbon electrodes.

| Parameter | Value | Biological Matrix | Electrochemical Technique | Electrode | Reference |

| Oxidation Potential | +355 mV vs. Ag/AgCl | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [3][5][6] |

| +360 mV vs. Ag/AgCl | Amino Acid Solution | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] | |

| Sensitivity | 5.4 nA/µM | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [3][4] |

| 4.76 nA/µM | Amino Acid Solution | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] | |

| Linear Range | 0.5 - 148 µM | Phosphate-Buffered Saline (PBS) | Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | [5][6] |

| Physiological Concentration | ~6 µM | Serum | Not specified | Not applicable | [5] |

Experimental Protocols

Reagents and Materials

-

This compound (NOHA) standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile, HPLC grade

-

Human serum or plasma samples

-

Glassy carbon working electrode (GCE)

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Potentiostat/galvanostat

-

Microcentrifuge

-

Vortex mixer

Preparation of Standard Solutions

-

Prepare a stock solution of NOHA (e.g., 10 mM) in PBS (pH 7.4).

-

Perform serial dilutions of the stock solution with PBS to obtain a series of standard solutions with concentrations spanning the expected physiological range (e.g., 0.5 µM to 150 µM).

Biological Sample Preparation: Protein Precipitation

To minimize interference from proteins and other macromolecules in biological fluids, a protein precipitation step is crucial. Acetonitrile is a commonly used and effective precipitating agent.[1][2][7][8]

-

Thaw frozen serum or plasma samples on ice.

-

In a microcentrifuge tube, add three volumes of ice-cold acetonitrile to one volume of the serum or plasma sample (3:1 v/v ratio). For example, add 300 µL of acetonitrile to 100 µL of serum.[1]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]

-

Centrifuge the mixture at a high speed (e.g., 11,000 rpm) for 30 minutes to pellet the precipitated proteins.[8]

-

Carefully collect the supernatant, which contains NOHA and other small molecules, for electrochemical analysis.

Electrochemical Measurement

The following protocol outlines the use of cyclic voltammetry (CV) for the detection of NOHA. Differential pulse voltammetry (DPV) can also be employed for enhanced sensitivity.[3][4]

-

Electrode Preparation:

-

Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.

-

Allow the electrode to dry completely before use.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Add the prepared sample supernatant or NOHA standard solution to the electrochemical cell.

-

-

Cyclic Voltammetry (CV) Parameters:

-

Potential Range: -0.2 V to +0.8 V vs. Ag/AgCl

-

Scan Rate: 50 mV/s

-

Number of Cycles: 3

-

-

Data Acquisition and Analysis:

-

Record the cyclic voltammograms.

-

An oxidation peak for NOHA should be observed at approximately +355 mV vs. Ag/AgCl.[3][5][6]

-

Measure the peak current of the oxidation peak.

-

Construct a calibration curve by plotting the peak current versus the concentration of the NOHA standards.

-

Determine the concentration of NOHA in the biological sample by interpolating its peak current on the calibration curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the electrochemical detection of NOHA in biological fluids.

Considerations and Troubleshooting

-

Interference: Biological samples are complex matrices. While protein precipitation removes a significant portion of interfering substances, other small molecules may still be present and could potentially interfere with the electrochemical measurement. It has been observed that the presence of other amino acids from the urea cycle can cause a slight positive shift in the oxidation potential of NOHA and a minor decrease in sensitivity.[5][6] It is advisable to run a blank sample (precipitated matrix without NOHA) to assess the background signal.

-

Electrode Fouling: The surface of the working electrode can become fouled by the adsorption of molecules from the biological sample, leading to a decrease in signal over time. Regular and thorough cleaning and polishing of the electrode are essential for obtaining reproducible results.

-

Matrix Effects: The composition of the biological matrix can influence the electrochemical response. It is recommended to prepare calibration standards in a matrix that closely mimics the prepared biological sample (e.g., supernatant from a blank precipitation) to account for matrix effects.

-

Method Validation: For reliable quantitative results, the analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Conclusion

The electrochemical detection of this compound offers a promising analytical tool for researchers and clinicians. The protocols outlined in this document provide a framework for the sensitive and selective quantification of NOHA in biological fluids. Careful sample preparation and optimization of electrochemical parameters are key to achieving accurate and reproducible results. This will, in turn, facilitate a better understanding of the role of the L-arginine/NO pathway in health and disease and aid in the development of novel therapeutic strategies.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Electrochemical Detection of NG-Hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for N(5)-Hydroxy-L-arginine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction